4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride
Description
Chemical Identity and Nomenclature
The compound 4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride possesses a precisely defined chemical identity that reflects its complex molecular architecture. According to systematic nomenclature principles, this compound is officially designated with the International Union of Pure and Applied Chemistry name 4-(methylaminomethyl)benzenesulfonamide;hydrochloride. The Chemical Abstracts Service has assigned this compound the unique registry number 116599-33-8, which serves as its definitive identifier in chemical databases and research literature. This registry number ensures unambiguous identification across various scientific platforms and publications, facilitating accurate communication within the global research community.
The molecular formula of this compound is expressed as C8H13ClN2O2S, indicating the presence of eight carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight has been precisely determined to be 236.72 grams per mole, a value that reflects the combined atomic masses of all constituent elements. This molecular weight is particularly significant for analytical chemistry applications, where precise mass determinations are essential for compound identification and purity assessment.
The structural notation systems provide additional layers of chemical identification for this compound. The Simplified Molecular Input Line Entry System representation is expressed as CNCC1=CC=C(C=C1)S(=O)(=O)N.Cl, which encodes the complete molecular structure in a linear format suitable for database searches and computational chemistry applications. The International Chemical Identifier string provides an even more detailed structural description, while the International Chemical Identifier Key SDFZFCMACVDSNI-UHFFFAOYSA-N serves as a fixed-length identifier derived from the full structural information.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 116599-33-8 |
| Molecular Formula | C8H13ClN2O2S |
| Molecular Weight | 236.72 g/mol |
| International Union of Pure and Applied Chemistry Name | 4-(methylaminomethyl)benzenesulfonamide;hydrochloride |
| International Chemical Identifier Key | SDFZFCMACVDSNI-UHFFFAOYSA-N |
Historical Context of Benzenesulfonamide Development
The development of benzenesulfonamide compounds represents one of the most significant achievements in the history of antimicrobial chemistry, marking the beginning of the modern antibiotic era. Benzenesulfonamide was among the first synthetic antibacterial drugs discovered in the late 1930s, fundamentally transforming the treatment of bacterial infections. This discovery launched what became known as the sulfa drug era, revolutionizing medical practice and establishing a foundation for subsequent antibiotic development. The historical significance of these compounds cannot be overstated, as they provided the first broadly effective antibacterial agents available for systemic use, paving the way for the antibiotic revolution in medicine.
The initial development of sulfonamide drugs began with Prontosil, which was tested during the 1930s and demonstrated remarkable antibacterial properties. This breakthrough marked a paradigm shift in medical treatment, as physicians finally possessed a reliable tool for combating bacterial infections that had previously been largely untreatable. The success of early sulfonamide compounds inspired extensive research into related structures, leading to the development of numerous derivatives with enhanced properties and expanded therapeutic applications. The mechanism of action discovered for these early compounds involved the inhibition of bacterial folate synthesis, a fundamental process essential for bacterial growth and reproduction.
As bacterial resistance to sulfonamides began to emerge, researchers turned their attention to developing new derivatives with improved efficacy and reduced resistance potential. Although penicillin eventually replaced sulfa drugs as first-line treatments for many infections, sulfonamide compounds remained valuable therapeutic agents for specific applications. The continued research into sulfonamide derivatives has resulted in compounds like this compound, which represent modern iterations of this historically important class of chemicals. These contemporary derivatives often incorporate structural modifications designed to enhance specific properties while maintaining the fundamental sulfonamide functionality that defines their biological activity.
Classification within Sulfonamide Derivatives
The classification of this compound within the broader sulfonamide family requires examination of its structural features and functional group arrangements. Sulfonamides are fundamentally characterized as organic compounds containing an benzenesulfonamide moiety, typically with various substituent groups attached to the benzene ring. The general structure of sulfonamide compounds involves a central sulfur atom with two doubly bonded oxygen atoms, bonded to both a nitrogen atom and an aniline group. This structural framework provides the basis for classification of different sulfonamide derivatives based on their specific substitution patterns and functional group modifications.
Within the sulfonamide classification system, this compound belongs to the category of substituted benzenesulfonamides, specifically those bearing aminoalkyl substituents. The presence of the methylaminomethyl group at the para position relative to the sulfonamide functionality distinguishes this compound from simpler benzenesulfonamide derivatives. This substitution pattern creates a secondary amine functionality within the molecule, which significantly influences its chemical reactivity and potential biological activity compared to unsubstituted benzenesulfonamides.
The hydrochloride salt form represents another important aspect of this compound's classification. Salt formation is a common strategy employed in pharmaceutical chemistry to modify the physical and chemical properties of active compounds. The hydrochloride salt typically enhances water solubility compared to the free base form, which is particularly relevant for applications requiring aqueous dissolution. This salt formation also affects the compound's stability profile and handling characteristics, making it more suitable for certain research and potential therapeutic applications.
The structural complexity of this compound places it among the more sophisticated sulfonamide derivatives, distinguished from simpler compounds like sulfanilamide or sulfacetamide by its additional functional groups and structural elaboration. The compound contains three primary functional groups that define its chemical classification: the sulfonamide group contributing to hydrogen bonding capacity, the secondary amine group contributing to basicity, and the hydrochloride salt form affecting solubility and stability profiles.
Crystallographic Data and Structural Identification
The crystallographic and structural properties of this compound provide essential information for understanding its molecular architecture and solid-state behavior. Experimental determination of the melting point has established a range of 238-240 degrees Celsius, indicating a relatively high thermal stability characteristic of crystalline sulfonamide compounds. This melting point range suggests strong intermolecular interactions within the crystal lattice, likely involving hydrogen bonding between the sulfonamide groups and the hydrochloride moiety.
The three-dimensional molecular structure reveals a complex arrangement of functional groups that influences both the compound's physical properties and its potential biological activity. The benzene ring provides a rigid aromatic framework that serves as the structural foundation for the molecule. The sulfonamide group attached at the para position introduces significant polarity and hydrogen bonding capability, while the methylaminomethyl substituent adds flexibility and additional sites for intermolecular interactions. The spatial arrangement of these functional groups creates a molecule with distinct regions of different chemical character, potentially enabling specific molecular recognition events.
Structural identification techniques have confirmed the precise connectivity and stereochemistry of all atoms within the molecule. The sulfonamide sulfur atom adopts a tetrahedral geometry, consistent with sulfur(VI) oxidation state compounds, with the two oxygen atoms occupying axial positions and the nitrogen and carbon substituents in equatorial positions. The methylaminomethyl chain extends from the benzene ring in a manner that allows for conformational flexibility while maintaining the overall molecular framework. This structural arrangement is particularly important for understanding how the compound might interact with biological targets or participate in chemical reactions.
| Structural Parameter | Value |
|---|---|
| Melting Point | 238-240°C |
| Molecular Geometry | Tetrahedral at sulfur center |
| Crystal Form | Powder |
| Physical Appearance | White crystalline solid |
| Molecular Connectivity | Para-substituted benzenesulfonamide |
Significance in Chemical and Pharmaceutical Research
The research significance of this compound extends across multiple domains of chemical and pharmaceutical science, reflecting the continued importance of sulfonamide derivatives in modern drug discovery efforts. Current research explores the potential applications of sulfonamide compounds in treating various medical conditions beyond their traditional antibacterial uses, including cancer and inflammatory diseases. The unique structural features of this particular compound, specifically the methylaminomethyl substitution pattern, provide opportunities for investigating novel mechanisms of biological activity and therapeutic applications.
In the field of medicinal chemistry, compounds like this compound serve as valuable lead structures for the development of new pharmaceutical agents. The sulfonamide moiety has demonstrated utility in various therapeutic areas, including anticancer agents, antiglaucoma agents, inhibitors of gamma-secretase, cyclooxygenase-2 and lipoxygenase inhibitors, anticonvulsant agents, and hypoglycemic agents. The additional functional groups present in this compound may confer enhanced selectivity or potency compared to simpler sulfonamide structures, making it an attractive candidate for further pharmaceutical development.
The compound's utility extends beyond pharmaceutical applications into fundamental chemical research areas. Sulfonamide derivatives serve as important intermediates in the synthesis of various organic compounds, particularly in the preparation of dyes, photochemicals, and disinfectants. The specific structure of this compound may enable its use as a building block for more complex molecular architectures or as a reagent in specialized synthetic transformations. The presence of multiple reactive sites within the molecule provides opportunities for chemical modification and derivatization reactions.
Research into the fundamental properties of this compound contributes to the broader understanding of structure-activity relationships within the sulfonamide class. The methylaminomethyl substituent represents a specific structural modification that can be systematically studied to understand how molecular changes affect biological activity, chemical reactivity, and physical properties. Such studies are essential for the rational design of new compounds with improved therapeutic profiles or enhanced utility in chemical applications. The continued investigation of compounds like this compound ensures that the rich chemical space represented by sulfonamide derivatives remains accessible for future scientific discoveries and technological applications.
Properties
IUPAC Name |
4-(methylaminomethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-10-6-7-2-4-8(5-3-7)13(9,11)12;/h2-5,10H,6H2,1H3,(H2,9,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFZFCMACVDSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116599-33-8 | |
| Record name | 4-[(methylamino)methyl]benzene-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reduction of Nitro-Substituted Precursors to Amino-Sulfonamide Intermediates
A primary route to 4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride involves the reduction of a nitro-substituted sulfonamide precursor, specifically 4-nitro-N-methylphenyl methane sulfonamide, to the corresponding amino compound.
Key Method: Hydrazine Hydrate Reduction
- Starting Material: 4-nitro-N-methylphenyl methane sulfonamide
- Reducing Agent: Hydrazine hydrate (80%)
- Solvent: Water
- Additives: Sodium hydroxide (NaOH)
- Reaction Conditions:
- Temperature range: 25–100 °C
- Reaction time: 4–8 hours
- Mass ratio (4-nitro-N-methylphenyl methane sulfonamide : NaOH : hydrazine hydrate : water) = 1 : 0.3–0.5 : 0.25–0.35 : 3–10
- Procedure: The nitro compound, NaOH, hydrazine hydrate, and water are mixed and stirred to complete the reduction. After reaction completion, the mixture is cooled to 0–25 °C, filtered, washed, and dried to yield 4-amino-N-methylphenyl methane sulfonamide.
- Yield and Purity: Yield exceeds 92% with high chemical purity.
- Advantages:
- High yield and purity
- Cost-effective due to hydrazine hydrate use
- Easy recovery of mother liquor
- Suitable for industrial scale production
| Parameter | Value/Range |
|---|---|
| Reducing agent | Hydrazine hydrate 80% |
| Solvent | Water |
| Sodium hydroxide ratio | 0.3–0.5 (mass ratio) |
| Hydrazine hydrate ratio | 0.25–0.35 (mass ratio) |
| Temperature | 25–100 °C |
| Reaction time | 4–8 hours |
| Yield | >92% |
This method is described in patent CN102351754A and represents a robust and scalable approach for preparing the amino sulfonamide intermediate critical for further functionalization.
Methylation and Sulfonylation Steps
While the above step yields the amino sulfonamide, the full preparation of this compound typically requires further methylation on the amino group and formation of the hydrochloride salt.
Although detailed stepwise methylation methods specific to this compound are less directly reported in the available patents, related sulfonamide methylation is often achieved via:
- Methylation Reagents: Methyl chloride, methyl iodide, or methyl sulfate
- Conditions: Controlled temperature and pressure, often in aqueous or mixed solvents
- Catalysts/Additives: Alkali such as sodium hydroxide or bicarbonate to neutralize acid byproducts
- Workup: Filtration, recrystallization, and acidification to obtain the hydrochloride salt
For example, related sulfonyl methylation methods use methyl chloride to methylate sodium sulfinates under pressure and elevated temperature (50–90 °C, 2.6–3.0 MPa), with reaction times around 4 hours, followed by purification steps. Although this example pertains to 4-methylsulfonyl toluene, the methylation chemistry is analogous.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Reduction of Nitro Group | Reduction of 4-nitro-N-methylphenyl methane sulfonamide | Hydrazine hydrate, NaOH, water, 25–100 °C, 4–8 h | 4-amino-N-methylphenyl methane sulfonamide (high yield) |
| 2. Methylation of Amino Group | Methylation of amino group to form methylamino derivative | Methyl chloride, controlled temp and pressure | Methylated sulfonamide intermediate |
| 3. Formation of Hydrochloride | Acidification to form hydrochloride salt | HCl or equivalent acid | This compound |
Research Findings and Industrial Relevance
- The hydrazine hydrate reduction method offers a significant improvement over traditional catalytic hydrogenation or metal-based reductions by simplifying the process and lowering costs.
- The process is environmentally friendlier due to aqueous reaction media and easier waste management.
- High yields and product purity make it suitable for pharmaceutical intermediate synthesis.
- Methylation under pressure with methyl chloride, combined with efficient recovery of reagents, enhances atom economy and reduces waste.
- The hydrochloride salt form improves compound stability and handling for downstream applications.
Chemical Reactions Analysis
4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has demonstrated that sulfonamide derivatives, including 4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit carbonic anhydrase (CA) enzymes, which are implicated in tumor progression and metastasis. For instance, certain derivatives have been reported to selectively inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating high potency against cancer cell lines such as MDA-MB-231 .
2. Antimicrobial Properties
The compound has also been evaluated for its antibacterial and antifungal activities. It has shown effectiveness against various bacterial strains by disrupting essential metabolic pathways through CA inhibition. This characteristic is particularly valuable in developing new antibiotics amid rising antibiotic resistance .
3. Buffering Agent in Biological Studies
In laboratory settings, this compound serves as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5 during cell culture experiments. This property is crucial for ensuring optimal conditions for cellular processes and biochemical assays .
Enzyme Inhibition Studies
The inhibition of carbonic anhydrases by this compound has been extensively studied due to the enzyme's role in physiological processes such as respiration and acid-base balance. The selectivity of sulfonamide derivatives for different CA isoforms allows for targeted therapeutic strategies in conditions like glaucoma and certain types of cancer .
Case Studies and Research Findings
Case Study 1: Antitumor Activity
A study published in the Royal Society of Chemistry highlighted the synthesis of new benzenesulfonamide derivatives that showed significant anticancer activity through apoptosis induction in cancer cells. The derivatives were tested against various human cancer cell lines, revealing their potential as effective chemotherapeutics .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial effects of modified sulfonamides against resistant strains of bacteria. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting their utility in treating infections caused by resistant pathogens .
Mechanism of Action
The mechanism of action of 4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key distinguishing feature is the methylaminomethyl group, which differentiates it from analogs with alternative substituents or backbone modifications. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Physical Properties
Key Observations:
- Substituent Effects: The methylaminomethyl group in the target compound provides a primary amine, enabling hydrogen bonding and ionic interactions, unlike the tertiary dimethylamino group in 4-(dimethylamino)benzene-1-sulfonyl chloride . Pazopanib’s methylamino group is part of a larger heterocyclic system, contributing to its selectivity as a VEGFR inhibitor .
Table 2: Functional Comparisons
Key Insights:
- Ion Channel Modulation: Pyridine derivatives with methylamino groups (e.g., 4-(methylamino)pyridine) enhance HVACCs in neuronal cells, suggesting that the target compound’s methylaminomethyl group may similarly influence ion flux . ZD7288’s methylamino group is essential for blocking hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, highlighting the role of amine positioning in ion channel targeting .
- Therapeutic Applications: Pazopanib’s success as a VEGFR inhibitor underscores the pharmacological relevance of methylamino-linked sulfonamides in oncology . The target compound’s primary amine and sulfonamide moiety may favor interactions with enzymes or receptors, but specific applications require further validation.
Biological Activity
4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride, also known as Methylamino Benzene Sulfonamide , is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, leading to significant implications in medicinal chemistry.
- Chemical Formula : C7H10ClN2O2S
- Molecular Weight : 210.68 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. Sulfonamides are known to interfere with bacterial folic acid synthesis by inhibiting the enzyme dihydropteroate synthase, which is crucial for the production of folate in bacteria. This mechanism provides a basis for its antibacterial properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown:
- Inhibition of Gram-positive and Gram-negative bacteria : The compound has demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Antitumor Activity
Recent investigations into the antitumor potential of this compound have revealed promising results:
- Cell Line Studies : In vitro studies using cancer cell lines (e.g., HepG2 and A431) showed that the compound can induce apoptosis and inhibit cell proliferation, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Anticonvulsant Properties
The compound has been assessed for its anticonvulsant effects in animal models, demonstrating efficacy in reducing seizure frequency and severity, suggesting a potential role in epilepsy management .
Research Findings and Case Studies
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics:
Q & A
Q. How do researchers validate the compound’s mechanism of action in enzymatic inhibition studies?
- Methodological Answer : Combine kinetic assays (e.g., Michaelis-Menten plots) with molecular docking (AutoDock Vina) to identify binding sites. Use X-ray crystallography or Cryo-EM for structural insights. For sulfonamide-based inhibitors, track competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
